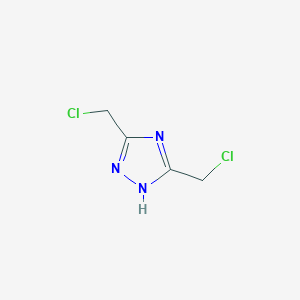
3,5-bis(chloromethyl)-1H-1,2,4-Triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-bis(chloromethyl)-1H-1,2,4-Triazole: is a heterocyclic compound that contains a triazole ring substituted with two chloromethyl groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(chloromethyl)-1H-1,2,4-Triazole typically involves the chloromethylation of 1H-1,2,4-triazole. One common method is the reaction of 1H-1,2,4-triazole with formaldehyde and hydrochloric acid, which results in the formation of the desired chloromethyl groups at the 3 and 5 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-bis(chloromethyl)-1H-1,2,4-Triazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Nucleophilic substitution: Products include azido-triazoles, thiocyanato-triazoles, and amino-triazoles.
Oxidation: Products include triazole carboxylic acids or aldehydes.
Reduction: Products include methyl-substituted triazoles.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-bis(chloromethyl)-1H-1,2,4-Triazole is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. Its derivatives have shown activity against various bacterial and fungal strains .
Industry: In the materials science field, this compound is used in the synthesis of polymers and advanced materials with unique properties. It is also used in the development of new agrochemicals for crop protection .
Mecanismo De Acción
The mechanism of action of 3,5-bis(chloromethyl)-1H-1,2,4-Triazole and its derivatives often involves the interaction with biological macromolecules such as proteins and nucleic acids. The chloromethyl groups can form covalent bonds with nucleophilic sites in these macromolecules, leading to inhibition of their function. This mechanism is particularly relevant in the context of antimicrobial activity, where the compound disrupts essential biological processes in microbial cells .
Comparación Con Compuestos Similares
- 3,5-bis(bromomethyl)-1H-1,2,4-Triazole
- 3,5-bis(methoxymethyl)-1H-1,2,4-Triazole
- 3,5-bis(trifluoromethyl)-1H-1,2,4-Triazole
Comparison: 3,5-bis(chloromethyl)-1H-1,2,4-Triazole is unique due to the presence of chloromethyl groups, which impart specific reactivity and biological activity. Compared to its bromomethyl and methoxymethyl analogs, the chloromethyl derivative is more reactive in nucleophilic substitution reactions. The trifluoromethyl analog, on the other hand, exhibits different physicochemical properties due to the presence of fluorine atoms, which can influence its biological activity and stability .
Propiedades
Fórmula molecular |
C4H5Cl2N3 |
|---|---|
Peso molecular |
166.01 g/mol |
Nombre IUPAC |
3,5-bis(chloromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C4H5Cl2N3/c5-1-3-7-4(2-6)9-8-3/h1-2H2,(H,7,8,9) |
Clave InChI |
INODWSXNKHIKMB-UHFFFAOYSA-N |
SMILES canónico |
C(C1=NC(=NN1)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















